N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
N-Propyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic quinoline derivative characterized by a quinoline core substituted at the 2-position with a pyridin-3-yl group and at the 4-position with a propyl carboxamide moiety.
Properties
IUPAC Name |
N-propyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-9-20-18(22)15-11-17(13-6-5-10-19-12-13)21-16-8-4-3-7-14(15)16/h3-8,10-12H,2,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPFNOOLGNUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves the condensation of 2-(pyridin-3-yl)quinoline-4-carboxylic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core and pyridine substituent undergo oxidation under specific conditions.
Key Findings :
-
Oxidation primarily targets nitrogen atoms in the quinoline and pyridine rings.
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Product selectivity depends on pH and temperature. For example, acidic conditions favor quinoline N-oxide formation, while neutral media yield mixed oxides.
Reduction Reactions
Reductive modifications focus on the quinoline ring and the amide group.
Mechanistic Insights :
-
LiAlH₄ reduces the quinoline ring via electron transfer to the π-deficient system, forming 1,2-dihydroquinoline .
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NaBH₄ selectively reduces the carboxamide to a secondary amine under mild conditions, preserving aromaticity.
Substitution Reactions
The propylamide side chain and pyridine substituent participate in nucleophilic and electrophilic substitutions.
Nucleophilic Aromatic Substitution
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| Sodium methoxide (NaOMe) | C2 of quinoline | 2-Methoxyquinoline derivative | DMF, 120°C, 8 h |
| Ammonia (NH₃) | C4 of pyridine | 4-Aminopyridine analog | Ethanol, 100°C, sealed tube |
Alkylation/Acylation
| Reagent | Site | Product | Efficiency |
|---|---|---|---|
| Methyl iodide (CH₃I) | Pyridine N | N-Methylpyridinium salt | 85% |
| Acetyl chloride (AcCl) | Amide NH | N-Acetylated derivative | 91% |
Comparative Reactivity :
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The pyridine nitrogen exhibits higher nucleophilicity than the quinoline nitrogen, favoring N-alkylation.
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Steric hindrance from the propyl group limits substitution at the amide nitrogen .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the heteroaromatic system.
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-Bromoquinoline | 2-Arylquinoline derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃ | 4-Chloropyridine | 4-Aminopyridine analogs |
Optimized Conditions :
Stability and Degradation
The compound degrades under harsh conditions:
Scientific Research Applications
N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline derivative with diverse scientific research applications, stemming from its unique chemical properties and biological activities. Quinoline derivatives are widely recognized in medicinal chemistry for their broad spectrum of biological activities.
Scientific Research Applications
This compound serves as a building block in synthesizing more complex quinoline derivatives. Its applications span across chemistry, biology, medicine, and industry.
Chemistry
This compound is a crucial building block for synthesizing complex quinoline derivatives. The synthesis of this compound involves condensing 2-(pyridin-3-yl)quinoline-4-carboxylic acid with propylamine, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours and then purified using column chromatography.
Biology
This compound is investigated for its potential as an anti-tubercular agent because it is structurally similar to other biologically active quinoline derivatives.
Medicine
The compound is explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Some quinoline-carboxamide derivatives have demonstrated anti-proliferative activities and the potential to induce apoptosis. Recent studies also highlight the antiplasmodial activity of quinoline-4-carboxamide derivatives . These compounds act through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, which is critical for protein synthesis in the malaria parasite .
Key findings in antimalarial research:
- In vitro Potency: this compound shows low nanomolar potency against P. falciparum, with an EC50 value of approximately 120 nM .
- In vivo Efficacy: In mouse models infected with P. berghei, the compound showed excellent oral efficacy, with effective doses (ED90) below 1 mg/kg when administered over four days .
Industry
It is utilized in developing new materials and as a precursor for synthesizing dyes and pigments. Industrial production involves similar synthetic routes but on a larger scale, with automated reactors and continuous flow systems enhancing efficiency and yield. Optimizing reaction conditions like temperature, pressure, and solvent choice can further improve synthesis scalability.
Mechanism of Action
The mechanism of action of N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular signaling pathways, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Features:
- Quinoline Core: The quinoline scaffold is known for its pharmacological versatility, particularly in antimicrobial and anticancer applications .
- Pyridin-3-yl Substituent : The 2-position pyridine ring enhances π-π stacking interactions with biological targets, improving binding affinity .
- Propyl Carboxamide : The N-propyl group at the 4-position likely influences lipophilicity and solubility, affecting pharmacokinetics .
Comparison with Similar Compounds
The biological and chemical properties of N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide can be contextualized through comparisons with structurally related quinoline derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Differences vs. Target Compound | Notable Activities | Key Findings from Evidence |
|---|---|---|---|
| N-(3-Methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | Methoxypropyl vs. propyl; pyridin-4-yl vs. pyridin-3-yl | Anticancer, kinase inhibition | Higher lipophilicity due to methoxy group enhances membrane permeability . |
| N-Cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide | Cyclopropyl vs. propyl; 4-methylphenyl vs. pyridin-3-yl | Antimalarial, antimicrobial | Cyclopropyl group improves metabolic stability but reduces solubility . |
| N-(4-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Hydroxyphenyl vs. propyl carboxamide | Anticancer, antimicrobial | Hydroxyl group increases hydrogen bonding with targets, enhancing selectivity . |
| N-[4-(Acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide | Acetylamino phenyl vs. propyl carboxamide | Enzyme inhibition (kinases) | Acetylamino group improves binding to ATP pockets in kinases . |
| 2-Phenylquinoline-4-carboxylic Acid | Carboxylic acid vs. carboxamide | Antimicrobial, anticancer | Carboxylic acid derivatives exhibit higher solubility but lower cell penetration . |
Key Insights:
Substituent Effects on Bioactivity :
- Pyridine Position : Pyridin-3-yl substituents (as in the target compound) favor interactions with hydrophobic enzyme pockets, whereas pyridin-4-yl groups (e.g., ) may alter binding orientation .
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound likely enhances cell permeability compared to carboxylic acid derivatives (e.g., ) but may reduce solubility .
Pharmacokinetic Properties :
- Lipophilicity : Propyl and cyclopropyl groups increase lipophilicity, improving blood-brain barrier penetration but requiring formulation adjustments for aqueous delivery .
- Metabolic Stability : Bulky substituents (e.g., cyclopropyl) reduce cytochrome P450-mediated metabolism, extending half-life .
Therapeutic Potential: Anticancer Activity: Pyridine-containing quinoline derivatives show promise in kinase inhibition (e.g., EGFR, VEGFR), with IC50 values ranging from 10–35 µM in analogs . Antimicrobial Activity: Quinoline carboxamides with hydrophilic substituents (e.g., hydroxyl or methoxy groups) exhibit broader-spectrum activity against Gram-negative bacteria .
Biological Activity
N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound belonging to the quinoline-4-carboxamide class, which has garnered attention for its potential biological activities, particularly in the context of antimalarial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of quinoline-4-carboxamide derivatives, including this compound. The compound exhibits a novel mechanism of action by inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, which is critical for protein synthesis in the malaria parasite. This mechanism is significant as it provides an alternative pathway for antimalarial drug development, especially against drug-resistant strains.
Key Findings:
- In vitro Potency : The compound demonstrated low nanomolar potency against P. falciparum with an EC50 value of approximately 120 nM .
- In vivo Efficacy : In mouse models infected with P. berghei, this compound showed excellent oral efficacy with effective doses (ED90) below 1 mg/kg when administered over four days .
| Study | Compound | EC50 (nM) | ED90 (mg/kg) | Mechanism of Action |
|---|---|---|---|---|
| DDD107498 (related derivative) | 120 | <1 | Inhibition of PfEF2 | |
| This compound | Low nanomolar | Effective in vivo | Translation inhibition |
Anticancer Activity
Beyond its antimalarial properties, quinoline derivatives have been investigated for their anticancer potential. The biological activity of this compound has been assessed in various cancer cell lines.
The compound's anticancer effects may be attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it has been suggested that quinoline derivatives can act as enzyme inhibitors or disrupt cellular signaling pathways critical for tumor growth.
Case Studies:
- Inhibition of Cancer Cell Lines : Studies have shown that certain quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Structure Activity Relationship (SAR) : Research indicates that modifications to the quinoline structure can enhance biological activity. For example, substituting different groups on the quinoline ring can lead to improved potency against specific cancer types .
Structure Activity Relationships (SAR)
The SAR studies have provided insights into how structural modifications influence the biological activity of quinoline derivatives.
Key Observations:
- Substituent Effects : The presence of different substituents at the 2-position and variations in the carboxamide group significantly affect both potency and selectivity against target organisms.
| Substituent Position | Effect on Activity |
|---|---|
| R1 (at 2-position) | Increased potency against P. falciparum |
| R2 (carboxamide group) | Modulates pharmacokinetics and bioavailability |
Q & A
Q. What are the common synthetic routes for preparing N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide and its derivatives?
- Methodological Answer : The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with amines. For example:
- Use coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base. Stir the reaction at room temperature overnight, followed by vacuum filtration and purification via HPLC .
- For intermediates, oxidation reactions (e.g., NaIO4/RuO2·H2O in CCl4/MeCN) can introduce ketone or carboxylic acid groups .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and gradient elution (e.g., MeCN/H2O with 0.1% TFA) to verify ≥98% purity .
- Structural Confirmation : Employ H NMR and C NMR to confirm substituent positions and HRMS (High-Resolution Mass Spectrometry) for molecular weight validation. X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for absolute configuration determination .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Classify hazards using GHS criteria: Acute toxicity (oral, dermal, inhalation; Category 4). Use fume hoods, PPE (gloves, lab coats), and avoid ignition sources. Emergency procedures should include access to safety data sheets (SDS) and medical consultation if exposed .
Advanced Research Questions
Q. How can structural modifications optimize the antibacterial activity of quinoline-4-carboxamide derivatives?
- Methodological Answer :
- Side-Chain Engineering : Replace the N-propyl group with substituted benzyl or morpholine-containing moieties to enhance lipophilicity and membrane penetration .
- Bioisosteric Replacement : Substitute the pyridin-3-yl group with thiadiazole or thieno-pyridine rings to improve target binding. Evaluate activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
Q. Which computational models predict the anti-tubercular activity of quinoline-4-carboxamide analogs?
- Methodological Answer :
- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate descriptors (e.g., LogP, polar surface area) with experimental pIC50 values. Molecular docking (e.g., AutoDock Vina) can identify binding interactions with Mycobacterium tuberculosis targets like InhA or DprE1 .
Q. How can crystallographic techniques resolve challenges in molecular structure determination?
- Methodological Answer :
- For twinned or high-resolution data, use SHELXL for refinement. Employ twin refinement commands (TWIN/BASF) and validate with R-factor convergence. Address disorder by partitioning anisotropic displacement parameters .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Pharmacokinetic Analysis : Assess metabolic stability (e.g., liver microsomal assays) and bioavailability. Modify substituents to reduce CYP450-mediated degradation.
- Dosage Optimization : Conduct dose-response studies in animal models to align in vivo efficacy with in vitro IC50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
